molecular formula C12H9ClO2 B8713236 (Naphthalen-2-yl)methyl carbonochloridate CAS No. 141700-30-3

(Naphthalen-2-yl)methyl carbonochloridate

Cat. No. B8713236
M. Wt: 220.65 g/mol
InChI Key: LAGIUWQWMHYZFW-UHFFFAOYSA-N
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Patent
US08138181B2

Procedure details

A solution of naphthalen-2-yl methanol (51.2 g, 324 mmol) dissolved in anhydrous THF (1 L) was treated with phosgene (205 mL, 20% solution in toluene, 388 mmol). The solution was stirred at ambient temperature for 45 minutes and then concentrated to afford the desired product as a solid, which was dried under vacuum and used directly in the next step.
Quantity
51.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
205 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][OH:12].[C:13](Cl)([Cl:15])=[O:14]>C1COCC1>[C:13]([Cl:15])(=[O:14])[O:12][CH2:11][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1

Inputs

Step One
Name
Quantity
51.2 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CO
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
205 mL
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at ambient temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(OCC1=CC2=CC=CC=C2C=C1)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.